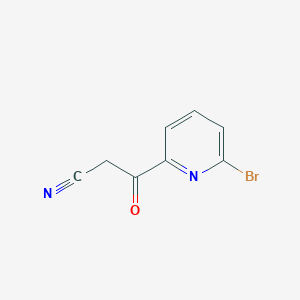
3-(6-溴吡啶-2-基)-3-氧代丙腈
描述
The compound “6-Bromo-pyridin-2-yl” is a brominated pyridine . It’s used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “6-Bromo-pyridin-2-yl” compounds can be found in various databases .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “(6-Bromo-pyridin-2-yl)methanol” include a melting point of 34-39 °C (lit.), a boiling point of 246 °C (lit.), and a molecular weight of 188.02 .科学研究应用
杂环化合物的合成
3-(6-溴吡啶-2-基)-3-氧代丙腈在噻吩[2,3-b]吡啶、嘧啶并[4',5':4,5]噻吩[2,3-b]吡啶和含有5-溴苯并呋喃-2-基的吡啶的合成中起着关键作用。这些化合物是从钠3-(5-溴苯并呋喃-2-基)-3-氧代丙-1-烯-1-酚酸酯合成的,展示了溴吡啶基化合物在构建复杂杂环骨架中的多功能性。新合成的分子通过元素分析、光谱数据和化学转化研究进行表征,展示了它们在药物开发和材料科学中的潜力(Abdelriheem, Ahmad, & Abdelhamid, 2015)。
抗菌活性
另一个研究应用涉及从2-溴-4-(吡咯烷-1-基)吡啶-3-碳腈合成新型4-吡咯烷-3-氰基吡啶衍生物,进一步加工以产生具有抗菌性能的氰基吡啶衍生物。这突显了该化合物对开发新型抗微生物药物的贡献。合成的衍生物对各种需氧和厌氧细菌表现出显著活性,表明它们在抗菌药物发现中作为引物化合物的潜力(Bogdanowicz et al., 2013)。
晶体结构分析
该化合物还可作为研究晶体和分子结构的基础,如在对6-溴-2-(呋喃-2-基)-3-(丙-2-炔基)-3H-咪唑并[4,5-b]吡啶的研究中所见。通过单晶X射线衍射,研究人员可以深入探讨晶体包装中的分子几何、氢键和π-π相互作用,为了解这类材料的固态性质提供见解。这些研究对于理解影响材料稳定性和反应性的分子间相互作用至关重要(Rodi et al., 2013)。
荧光性质
对带有氨基酸功能的3-吡啶基腈的荧光性质的研究展示了该化合物的另一个用途。N-[(4,6-二芳基-3-吡啶基腈)-2-基]氨基酸酯的合成及其荧光评估为发展荧光标记物和传感器开辟了新途径。这些研究对于推进光学材料和生物标记技术至关重要,展示了3-(6-溴吡啶-2-基)-3-氧代丙腈衍生物在光物理应用中的潜力(Girgis, Kalmouch, & Hosni, 2004)。
安全和危害
属性
IUPAC Name |
3-(6-bromopyridin-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-3-1-2-6(11-8)7(12)4-5-10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYCVCNIFPOYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697243 | |
| Record name | 3-(6-Bromopyridin-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile | |
CAS RN |
887595-07-5 | |
| Record name | 3-(6-Bromopyridin-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


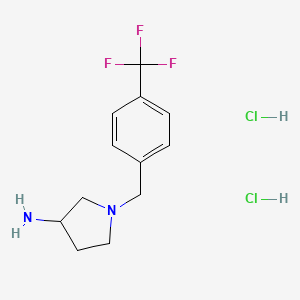
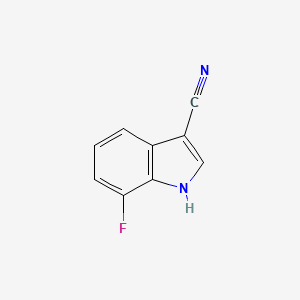
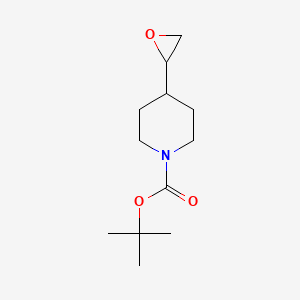
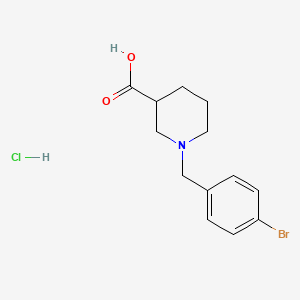

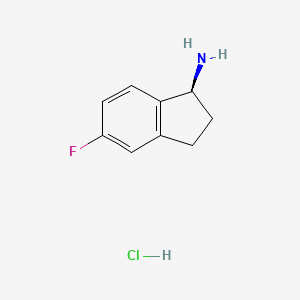

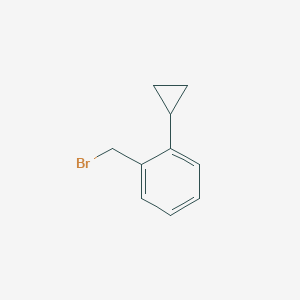
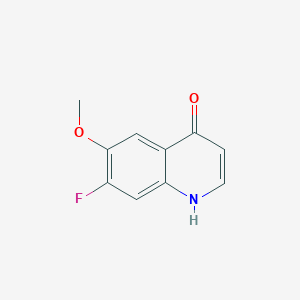
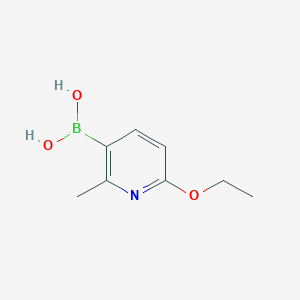
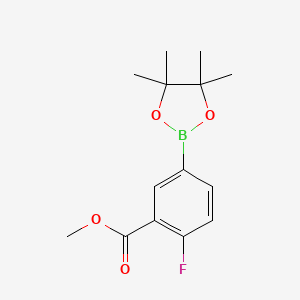
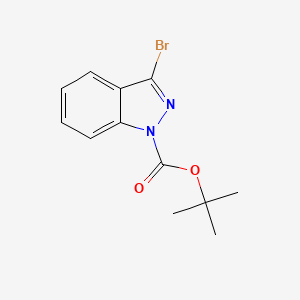
![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)